molecular formula C14H19NO4S B1434092 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858240-99-9

1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1434092
CAS No.: 1858240-99-9
M. Wt: 297.37 g/mol
InChI Key: NVOUWNPDUMAEMG-UHFFFAOYSA-N
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Description

1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid (CAS 1858240-99-9) is a high-purity chemical compound with a molecular formula of C14H19NO4S and a molecular weight of 297.37 g/mol . This molecule features a piperidine-4-carboxylic acid core that is substituted at the nitrogen atom with a (3-methylbenzyl)sulfonyl group, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with sulfonyl-substituted piperidine carboxylic acid scaffolds are of significant interest in pharmaceutical research for the development of enzyme modulators. Specifically, structurally related piperazine and piperidine derivatives have been investigated as modulators of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme in the endocannabinoid system, and its inhibitors are being explored for the therapeutic management of pain, anxiety, inflammation, and a wide range of other conditions including movement and eating disorders . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and biochemical assays to explore these and other biological pathways. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-3-2-4-12(9-11)10-20(18,19)15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOUWNPDUMAEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166684
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858240-99-9
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

Detailed Synthetic Route

Step 1: Preparation of Piperidine-4-carboxylic Acid
  • The piperidine ring with a carboxylic acid at the 4-position can be prepared by catalytic hydrogenation of pyridine derivatives using molybdenum disulfide catalysts or obtained commercially.
  • This intermediate provides the core scaffold for subsequent sulfonylation.
Step 2: Sulfonylation with 3-Methylbenzenesulfonyl Chloride
  • The critical step is the introduction of the 3-methylbenzylsulfonyl group onto the piperidine nitrogen.
  • This is achieved by reacting piperidine-4-carboxylic acid with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • The reaction is typically conducted in an aprotic solvent like acetonitrile or dichloromethane at low temperature (0 °C to room temperature) to control reaction rate and minimize side reactions.
Step 3: Work-up and Purification
  • After completion, the reaction mixture is quenched with aqueous acid (e.g., 2M HCl) to protonate and isolate the sulfonylated product.
  • The product is extracted into organic solvents such as tert-butyl methyl ether (TBME) or dichloromethane.
  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Final purification is often achieved by recrystallization from ethanol or chromatographic methods to yield the compound with purity ≥95%.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield
1 Piperidine-4-carboxylic acid (commercial or synthesized) Starting scaffold
2 3-Methylbenzenesulfonyl chloride (1.1 eq), triethylamine (1.2 eq), acetonitrile, 0 °C to RT, 1-2 h Sulfonylation 50-60% isolated
3 Aqueous 2M HCl acidification, extraction with TBME, drying, concentration Isolation and purification

Note: Reaction monitoring by TLC or HPLC is recommended to confirm completion.

Alternative Synthetic Routes and Optimization

  • Some literature reports the use of coupling agents such as EDCI/HOBt to activate the carboxylic acid moiety for amide bond formation with substituted amines, but for sulfonylation, direct reaction with sulfonyl chlorides is preferred.
  • Industrial processes may employ continuous flow reactors to enhance reaction control and scalability.
  • Reaction parameters such as temperature, solvent choice, and base type can be optimized to improve yield and reduce impurities.

Reaction and Analytical Characterization

Chemical Reaction Analysis

  • The sulfonylation reaction involves nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, forming a sulfonamide linkage.
  • Side reactions may include hydrolysis of sulfonyl chloride or over-alkylation, which are minimized by controlled conditions.

Analytical Techniques for Characterization

Technique Purpose Typical Findings
¹H/¹³C NMR Spectroscopy Confirm structure, substitution pattern Signals consistent with piperidine ring and 3-methylbenzyl sulfonyl group
IR Spectroscopy Verify functional groups Characteristic sulfonyl (S=O) stretch ~1350-1150 cm⁻¹, carboxylic acid C=O at 1680-1730 cm⁻¹
Elemental Analysis Purity assessment C, H, N content consistent with ≥95% purity
LC-MS/MS Detect residual reagents/byproducts Absence of coupling agent residues or side products
Melting Point Purity and identity Sharp melting point consistent with literature

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C₁₄H₁₇NO₄S
Molecular Weight 295.35 g/mol
CAS Number 1858240-99-9
Key Reagents Piperidine-4-carboxylic acid, 3-methylbenzenesulfonyl chloride, triethylamine
Solvents Acetonitrile, TBME, aqueous HCl
Reaction Temperature 0 °C to room temperature
Typical Yield 50-60%
Purity ≥95% after purification

Research Findings and Notes on Preparation

  • The sulfonylation step is the most critical and sensitive stage requiring temperature control to avoid side reactions.
  • The acidity of the carboxylic acid group (pKa ~3–4) influences solubility and extraction efficiency during work-up.
  • Industrial scale-up requires optimization of reagent stoichiometry and continuous removal of byproducts to maintain yield and purity.
  • The compound’s sulfonyl group can undergo further chemical transformations (oxidation to sulfones, reduction) if desired for derivative synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight logP Key Properties/Applications Reference
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid 3-methylbenzyl sulfonyl C₁₄H₁₇NO₄S 295.35 ~2.5* High hydrophobicity; potential CNS drug intermediate
1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid 4-methylbenzyl sulfonyl C₁₄H₁₇NO₄S 295.35 ~2.5* Positional isomer; similar reactivity but altered steric effects
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid Dimethylisoxazole sulfonyl C₁₁H₁₆N₂O₅S 288.32 -0.194 Enhanced hydrophilicity; suited for aqueous-phase reactions
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid 4-chlorophenyl sulfonyl C₁₂H₁₄ClNO₄S 303.76 ~1.8* Electronegative Cl increases acidity; GHS skin/eye irritant
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylic acid 5-chlorothiophene sulfonyl C₁₀H₁₂ClNO₄S₂ 309.79 ~1.2* Thiophene enhances π-π interactions; antiviral potential

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., Cl in ) increase the sulfonyl group’s electrophilicity, accelerating nucleophilic attack. In contrast, methyl groups () provide steric bulk, reducing reaction yields in coupling reactions (e.g., 39% for 3-methoxyphenyl vs. 64% for 4-methoxyphenyl analogs in carboxamide synthesis) .
  • Heterocyclic sulfonyl groups (e.g., isoxazole in ) lower logP values, improving aqueous solubility compared to aromatic sulfonyl derivatives.

Biological Relevance :

  • Compounds like 1-[(2,4-difluorophenyl)sulfonyl]piperidine-4-carboxylic acid () exhibit conformational flexibility due to the piperidine ring, enabling interactions with enzyme active sites (e.g., carbonic anhydrase inhibition) .
  • Chlorinated analogs () show higher toxicity (GHS Category 2 skin/eye irritation) compared to methylated derivatives, likely due to reactive chlorine atoms .

Synthetic Utility :

  • The 3-methylbenzyl sulfonyl group balances hydrophobicity and steric hindrance, making it a versatile intermediate for amide couplings (e.g., EDCI/HOBt-mediated reactions in ) .
  • Isoxazole-containing analogs () are synthesized via regioselective sulfonylation, leveraging the heterocycle’s stability under acidic conditions .

Biological Activity

1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings related to its therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which are crucial for its biological activity. The structural formula can be represented as follows:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3\text{S}

The biological activity of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity, leading to modulation of enzymatic activities and signaling pathways associated with various diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, showing effectiveness against various bacterial strains such as Salmonella typhi and Staphylococcus aureus with moderate to strong inhibitory effects .
  • Anticancer Properties : The compound has been investigated for its anticancer potential, demonstrating cytotoxic effects in vitro against different cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against S. typhi and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in model systems

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of piperidine compounds, including 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid. Results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Cancer Cell Line Studies : In vitro studies conducted on human cancer cell lines revealed that the compound significantly inhibited cell proliferation. The IC50 values were determined through MTT assays, showing promising results for further development as an anticancer drug.
  • Inflammatory Models : Animal models treated with the compound displayed reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory disorders .

Q & A

Advanced Research Question

  • LC-MS/MS : Screen for residual EDCI/HOBt or amine coupling byproducts (e.g., urea derivatives) using a QTOF mass spectrometer in positive ion mode.
  • Genotoxicity assays : Perform Ames testing (Salmonella typhimurium strains TA98/TA100) to rule out mutagenic impurities .

What computational tools predict the compound’s pharmacokinetic properties?

Basic Research Question

  • logP calculation : Use SwissADME (http://swissadme.ch ) with XLOGP3 algorithm (predicted logP = 0.28 for 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid) .
  • BBB permeability : Apply the Veber rule (TPSA < 60 Ų, rotatable bonds ≤10); TPSA = 95 Ų suggests low CNS penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

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